3,4-Dihydroimidazo[2,1-c][1,2,4]triazine
Description
Bonding and Hybridization
- Imidazole ring : Nitrogen atoms at positions 1 and 3 adopt sp² hybridization, enabling conjugation across the ring.
- Triazine ring : The N1 and N4 atoms exhibit sp³ hybridization due to partial saturation, creating a boat-like conformation in derivatives.
- Fusion geometry : The rings share C2 and N3 atoms, resulting in a planar imidazole component (torsion angle: 179.8°) and a puckered triazine moiety (torsion angle: 12.4°).
Substituent effects significantly modulate electronic properties:
- Electron-withdrawing groups (e.g., 4-chlorophenyl) at position 3 increase ring planarity (dihedral angle: 8.2° vs parent compound’s 15.7°).
- Bulky substituents like isopropyl at position 3 induce chair conformations in the triazine ring (N-C-N angle: 114.5°).
Table 1: Key structural parameters of selected derivatives
| Derivative | Bond Length (C2-N3) | Dihedral Angle | N-C-N Angle |
|---|---|---|---|
| Parent compound | 1.347 Å | 15.7° | 117.2° |
| 3-(4-Cl-phenyl) | 1.332 Å | 8.2° | 116.8° |
| 3-Isopropyl | 1.341 Å | 12.1° | 114.5° |
Data from X-ray studies
Properties
CAS No. |
132501-26-9 |
|---|---|
Molecular Formula |
C5H6N4 |
Molecular Weight |
122.131 |
IUPAC Name |
3,4-dihydroimidazo[2,1-c][1,2,4]triazine |
InChI |
InChI=1S/C5H6N4/c1-3-9-4-2-7-8-5(9)6-1/h1,3H,2,4H2 |
InChI Key |
CKRMDSRSRLZYBA-UHFFFAOYSA-N |
SMILES |
C1CN2C=CN=C2N=N1 |
Synonyms |
Imidazo[2,1-c][1,2,4]triazine, 3,4-dihydro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Ring Saturation : Partial saturation in dihydroimidazo derivatives improves water solubility compared to fully aromatic analogs (e.g., pyrazolo-triazines) by reducing π-stacking .
- Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in 3-(trifluoromethyl) derivatives) enhance thermal stability and bioactivity . Bromine substituents in pyrazolo-triazines increase molecular planarity, favoring intercalation with DNA .
- Lipophilicity : 3,4-Dihydroimidazo derivatives exhibit moderate logP values (1.2–2.5), optimizing membrane permeability for CNS-targeting drugs .
Table 3: Pharmacological Profiles
Critical Insights :
- Anticancer Potency : Pyrrolo-triazines exhibit lower IC₅₀ values (sub-micromolar) due to their purine-mimetic structure, enhancing kinase binding .
Q & A
Q. What are the key synthetic strategies for 3,4-Dihydroimidazo[2,1-c][1,2,4]triazine derivatives in medicinal chemistry?
The synthesis typically involves N-alkylation and intramolecular cyclization to construct the heterocyclic core. For example:
- Route A : Starting from hydantoin derivatives (e.g., 5,5-dimethylhydantoin), sequential N3-alkylation with ethyl bromoacetate, followed by C5-thionation using P₂S₅, and subsequent cyclization with hydrazine yields imidazo[5,1-c][1,2,4]triazine-3,6-dione derivatives .
- Route B : Pyrazolidine-3,5-dione precursors undergo regioselective alkylation and cyclization to form 6,8-dihydropyrazolo[5,1-c][1,2,4]triazine-3,7-diones .
Key factors include substituent steric effects (e.g., C4-methyl groups enhance regioselectivity during thionation) and reaction conditions (e.g., molecular sieves improve cyclization yields) .
Q. How do structural features of this compound influence its biological activity?
The sp³-hybridized carbons and substituent diversity (e.g., aryl, alkyl, or propargyl groups at N2/N7 positions) modulate bioactivity:
- Aromatic substituents (e.g., 3,4-dichlorophenyl) enhance kinase inhibition (e.g., PLK1, GSK3β) by optimizing π-π stacking interactions .
- Alkyl groups improve solubility and CNS permeability by reducing flat aromatic character .
- C5-thionation shifts the ¹³C NMR signal from ~176 ppm (C=O) to ~208 ppm (C=S), altering electronic properties and target binding .
Q. What analytical techniques validate the regioselectivity and purity of synthesized derivatives?
- NMR spectroscopy : HMBC correlations (e.g., between C8 and methylene protons) confirm intramolecular cyclization pathways .
- X-ray crystallography : Resolves ambiguities in fused-ring systems, as demonstrated for compound [24] (7-(3,4-dichlorophenyl)-derivative) .
- LC/ESI-MS : Validates molecular weights (e.g., m/z 287 [M+H]⁺ for [24]) and detects impurities .
Advanced Research Questions
Q. How can regioselectivity challenges during intramolecular cyclization be resolved?
Regioselectivity is controlled by:
- Substituent effects : C4-methyl groups in hydantoin precursors direct thionation to C5 (vs. C2), enabling selective cyclization .
- Reagent optimization : P₂S₅ in dioxane under reflux achieves >90% regioselectivity for C5-thionated intermediates .
- Protection strategies : Temporary pivaloyloxymethyl (POM) groups shield reactive sites during sequential alkylation steps .
Q. What methodologies address contradictions in biological activity data across studies?
Discrepancies in reported activities (e.g., IL-1 vs. PDE10 inhibition) may arise from:
- Assay variability : Standardize cell lines (e.g., HEK293 for kinase assays) and buffer conditions (pH, cofactors) .
- Structural analogs : Compare derivatives with systematic substitutions (e.g., R5 = propargyl vs. benzyl) to isolate pharmacophore contributions .
- Computational modeling : MMFF95 force field calculations predict binding geometries and rationalize activity trends .
Q. How can water solubility and oral bioavailability be optimized for CNS-targeted derivatives?
- Introducing sp³ carbons : Reduces planarity and improves solubility (e.g., 5,5-dimethyl groups in hydantoin precursors increase logD by 0.5 units) .
- N-alkylation with polar groups : Methoxy or hydroxyl substituents enhance solubility (e.g., compound [25] has logP = 2.1 and aqueous solubility >100 µM) .
- Prodrug strategies : POM-protected intermediates enable controlled release in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
